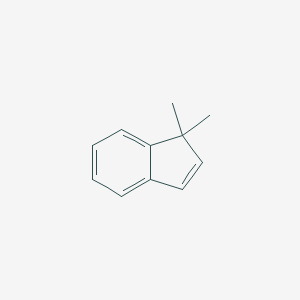

1,1-Dimethylindene

Overview

Description

1,1-Dimethylindene is a chemical compound with the molecular formula C11H12 . It is also known by other names such as 1,1-Dimethyl-1H-indene and 3,3-Dimethylindene .

Synthesis Analysis

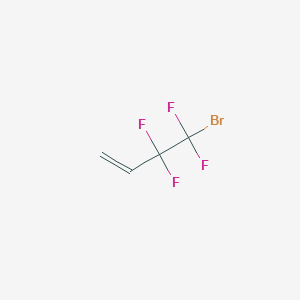

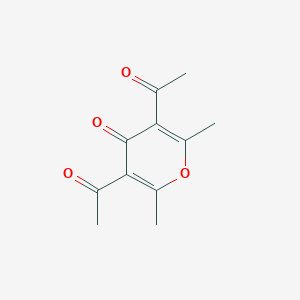

The synthesis of this compound involves the addition of elemental bromine to this compound in CCl4 as the solvent . The process yields a mixture of trans-1 and cis-1 . Another method involves the cyclization of electron-rich 2-alkyl-1-ethynylbenzene derivatives catalyzed by TpRuPPh3 (CH3CN)2PF6 in hot toluene to form 1-substituted-1H-indene and 1-indanone products .Molecular Structure Analysis

The molecular structure of this compound consists of a cyclic hydrocarbon indene, substituted with two methyl groups at the 1 position . The molecular weight is 144.2130 .Scientific Research Applications

Photochemical Behavior

1,1-Dimethylindene displays distinct photochemical properties compared to its analogs. While 1,1-diphenylindene undergoes efficient rearrangement under irradiation, forming various indene derivatives, this compound does not show significant methyl migration. Instead, it forms dimeric cyclobutanes upon sensitized and direct photolysis. These findings provide insights into the migratory aptitudes and photochemical characteristics of substituted indenes (J. Mccullough, 1968).

Reactions with Transition Metal Complexes

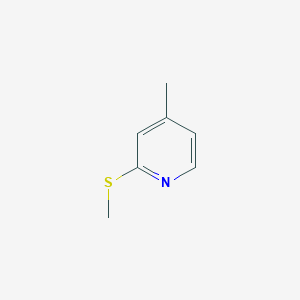

This compound reacts with various transition metal complexes, such as those involving chromium, molybdenum, and tungsten. The reaction pathways depend on both the metal and the ligand, indicating its potential utility in organometallic chemistry and catalyst design (N. A. Ustynyuk et al., 1980).

Synthesis and Characterization of Derivatives

Synthesis of derivatives such as (−)-1-Menthyl-4,7-dimethylindene involves a palladium-catalyzed cross-coupling reaction, showcasing the chemical versatility of this compound. These derivatives can form various metal compounds, hinting at their potential in organometallic frameworks (H. Schumann et al., 2001).

Unusual NMR Traits in Derivatives

Certain derivatives of this compound exhibit unexpected NMR properties. For example, 2,3-dibromo-1,1-dimethylindane showed an anomalous trend in NMR coupling constants, providing important insights for stereochemical analysis in organic chemistry (R. Knorr et al., 2016).

Use in Hydrogenation Catalysts

This compound has been utilized in developing hydrogenation catalysts. Nickel-based catalysts using derivatives of this compound have shown efficacy in hydrogenating unfunctionalized alkenes, demonstrating its potential in catalysis (Nadia G. Léonard et al., 2018).

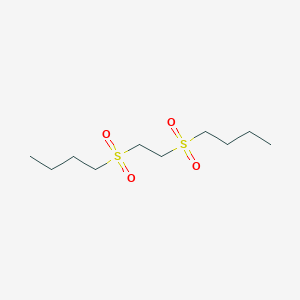

Hydralumination and Carbon-Aluminum Bond Stability

The reactivity of this compound in hydralumination reactions and the stability of the resulting carbon-aluminum bonds have been studied. These investigations provide valuable information for understanding the reactivity and stability of organoaluminum compounds (J. Eisch & K. C. Fichter, 1983).

Reductive Coupling in Metallocenes

This compound is involved in the reductive coupling processes to form metallocenes. These reactions, particularly with elements like calcium and iron, are important in the synthesis of complex organometallic structures (P. Shapiro et al., 1999).

Properties

IUPAC Name |

1,1-dimethylindene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12/c1-11(2)8-7-9-5-3-4-6-10(9)11/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVBHEPYJVAMWCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C=CC2=CC=CC=C21)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20171882 | |

| Record name | 1,1-Dimethylindene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20171882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18636-55-0 | |

| Record name | 1,1-Dimethylindene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018636550 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1-Dimethylindene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170885 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,1-Dimethylindene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20171882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1-Dimethylindene | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XJL498QAK6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl [3S-(3alpha,3aalpha,6alpha,8aalpha)]-octahydro-7,7-dimethyl-8-methylene-1H-3a,6-methanoazulen](/img/structure/B103238.png)

![N,N-dimethyl-4-[(E)-2-pyridin-4-ylprop-1-enyl]aniline](/img/structure/B103244.png)